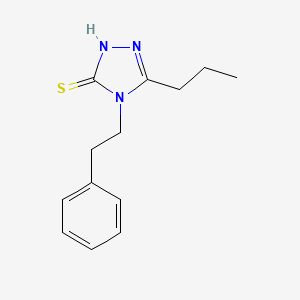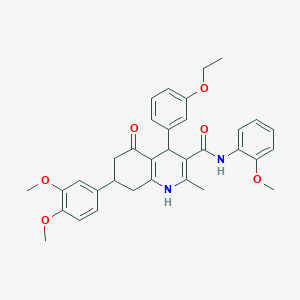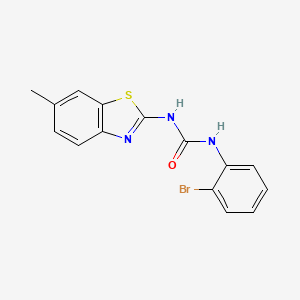![molecular formula C21H22N4O3S B4580167 4-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4580167.png)
4-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine
Vue d'ensemble
Description
The compound is of interest due to its structural complexity and potential biological activity. It incorporates elements such as a morpholine ring, a 1,2,4-triazole moiety, and a methoxyphenyl group, suggesting versatility in chemical reactivity and possible applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, including cyclization, alkylation, and acylation processes. For instance, compounds with similar structures have been synthesized through reactions involving aromatic propargylated aldehydes, azides, and aminobenzophenone derivatives in the presence of catalytic amounts of acidic ionic liquid and copper salts, indicating a possible route for synthesizing the compound (Dabiri, Salehi, Bahramnejad, & Sherafat, 2010).
Molecular Structure Analysis
Structural analyses often utilize techniques such as X-ray crystallography, which can reveal the arrangement of atoms within the molecule and the conformation of its rings. Studies on similar molecules have shown dihedral angles between different rings, indicating the spatial orientation of these groups and their potential impact on the molecule's chemical properties and biological activity (Jian-Guo Wu et al., 2008).
Chemical Reactions and Properties
The compound's functional groups suggest it may undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions. The presence of a morpholine ring and a 1,2,4-triazole moiety may also imply the potential for forming hydrogen bonds and participating in biochemically relevant interactions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be influenced by the compound's molecular structure. For example, similar compounds have been shown to crystallize in specific space groups, with melting points and solubility that depend on their structural conformations (Duan et al., 2014).
Applications De Recherche Scientifique
Metabolism Study
A study focused on the metabolism of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, an active pharmaceutical ingredient (API), revealed the determination of the main metabolite's structure through chromatography and mass spectrometry detection. This research provides insight into the metabolic pathways of related compounds and their potential implications in drug development and pharmacokinetics (Varynskyi & Kaplaushenko, 2020).
Antimicrobial Activities
Another research avenue explores the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. The study demonstrates that certain derivatives exhibit good to moderate activities against various test microorganisms, highlighting the potential of 4-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine and related compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
The corrosion inhibition performance of a structurally well-defined 1,2,3-triazole derivative on mild steel in an acidic medium has been studied. This research indicates that 4-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine and similar compounds could serve as effective corrosion inhibitors, with potential applications in industrial processes and materials preservation (Hrimla et al., 2021).
Analytical Method Development
The development and validation of analytical methods for detecting impurities in bulk drugs highlight the importance of 4-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine in ensuring the quality and safety of pharmaceutical products. Such studies are crucial for regulatory compliance and therapeutic efficacy (Varynskyi & Kaplaushenko, 2017).
Force Degradation Study
Research on the force degradation of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate contributes to the understanding of the stability and shelf-life of pharmaceutical compounds. Identifying potential degradation products is essential for drug safety and efficacy (Varynskyi & Kaplaushenko, 2019).
Propriétés
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-27-18-9-7-17(8-10-18)25-20(16-5-3-2-4-6-16)22-23-21(25)29-15-19(26)24-11-13-28-14-12-24/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKYIHROUZYKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580134.png)
![2-(1-(3-methoxybenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4580140.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4580149.png)
![N-[4-(5-methyl-2-thienyl)-1,3-thiazol-2-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4580161.png)
![3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580168.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580178.png)
![N-(2,6-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4580185.png)
![ethyl 3-benzyl-8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B4580194.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B4580199.png)